Antimony hydroxyacetate
Description
Overview of the Scholarly Landscape of Antimony-Containing Coordination Compounds
Antimony, a p-block element, exhibits versatile coordination chemistry, forming compounds in both +3 and +5 oxidation states. periodic-table.comamericanelements.com The chemistry of antimony-based ligands has historically been compared to their lighter phosphorus counterparts, but there is growing evidence that antimony ligands display unique coordination behaviors and reactivity. acs.org Antimony's ability to act as both a Lewis acid and a Lewis base contributes to its versatility in forming a wide array of coordination complexes with various ligands, including carboxylates, thiolates, and alkoxides. mdpi.commdpi.com
The coordination environment around the antimony center is flexible, leading to diverse molecular geometries. mdpi.com This structural diversity is a key reason for the interest in antimony compounds, which find applications ranging from medicine to materials science. mdpi.comnih.gov In recent years, research has increasingly focused on the unique electronic properties and reactivity of antimony centers within coordination complexes, including their potential in anion sensing and redox-controlled catalysis. acs.org
Historical Context of Antimony Hydroxyacetate in Catalysis and Materials Science Research
Antimony compounds have a long history as industrial catalysts, particularly in the production of polyethylene (B3416737) terephthalate (B1205515) (PET). um-material.com Since the mid-20th century, antimony trioxide (Sb₂O₃) has been the most common and cost-effective catalyst for the polycondensation step in PET synthesis. um-material.comyamanakagroup.jp The catalytic mechanism is generally believed to involve the in-situ formation of an antimony glycolate (B3277807) species, which acts as the true catalytic agent. researchgate.net
In this context, other antimony compounds, including antimony acetate (B1210297) (Sb(CH₃COO)₃) and its derivatives like this compound, were introduced as alternatives. um-material.comcrmalliance.eu Antimony acetate was noted for its higher reactivity compared to the trioxide, allowing for lower catalyst concentrations. google.com However, its sensitivity to moisture, which can lead to the formation of less soluble oxyacetates, presented a drawback. google.com this compound, a partially hydrolyzed form of antimony acetate, is understood to be one of the species that can exist in the catalytic cycle of polyester (B1180765) production when antimony acetate is used. Its role is intrinsically linked to the broader development of antimony-based catalysts aimed at improving efficiency and the final properties of the polymer.
Contemporary Academic Relevance and Research Challenges of this compound
The contemporary relevance of this compound is almost exclusively tied to its function as a polyesterification catalyst. ontosight.ai Research in this area is driven by the desire to optimize PET production, focusing on increasing reaction rates and improving the final polymer's properties, such as its color and thermal stability.
However, the use of any antimony catalyst, including this compound, faces significant challenges. The primary concern is the leaching of antimony from the final polymer product into food, beverages, and the environment. ontosight.aiacs.org This has prompted extensive research into minimizing catalyst concentration, developing more stable and less leachable catalyst systems, and exploring antimony-free alternatives.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
17901-09-6 |
|---|---|
Molecular Formula |
C6H9O9Sb |
Molecular Weight |
346.89 g/mol |
IUPAC Name |
antimony(3+);2-hydroxyacetate |
InChI |
InChI=1S/3C2H4O3.Sb/c3*3-1-2(4)5;/h3*3H,1H2,(H,4,5);/q;;;+3/p-3 |
InChI Key |
YXEDCURRROXRPL-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])O.C(C(=O)[O-])O.C(C(=O)[O-])O.[Sb+3] |
Canonical SMILES |
C(C(=O)[O-])O.C(C(=O)[O-])O.C(C(=O)[O-])O.[Sb+3] |
Other CAS No. |
17901-09-6 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Antimony Hydroxyacetate
Direct Synthesis Routes for Antimony Hydroxyacetate (Glycolate)
The most prevalent direct synthesis route to this compound involves the reaction of antimony trioxide (Sb₂O₃) with ethylene (B1197577) glycol (HOCH₂CH₂OH). This method is widely employed due to the availability and relatively low cost of the precursors. The reaction proceeds by heating a mixture of antimony trioxide and ethylene glycol. ontosight.aigoogle.com
The general reaction can be represented as: Sb₂O₃ + 3 HOCH₂CH₂OH → Sb₂(OCH₂CH₂O)₃ + 3 H₂O
This process typically involves heating the reactants in a closed reactor under reduced pressure to facilitate the removal of water, which drives the reaction to completion. google.com The reaction is often carried out at temperatures ranging from 120 to 150°C. google.com The product, antimony glycolate (B3277807), is formed as a white crystalline solid. google.com
Another direct approach involves the in-situ conversion of antimony trioxide to antimony triglycolate during catalyst preparation for polyester (B1180765) synthesis. This is achieved by ensuring sufficient reaction conditions, such as a solution temperature exceeding 180°C and the removal of process water to stabilize the resulting antimony triglycolate solution. scribd.com
Indirect Synthetic Pathways Involving Antimony Precursors and Hydroxyacetic Acid Derivatives
Indirect synthetic routes to this compound often utilize different antimony precursors or derivatives of hydroxyacetic acid (glycolic acid).
One notable indirect pathway involves the reaction of an antimony halide, such as antimony trichloride (B1173362) (SbCl₃), with ethylene glycol. wipo.intgoogle.com This process can be carried out at a lower cost and aims to produce antimony ethylene glycolate with excellent catalytic performance. wipo.intgoogle.com To neutralize the hydrogen halide byproduct formed during the reaction, a nitrogenous organic compound like an amine is often added. wipo.intgoogle.com The amine reacts with the hydrogen halide to form an aminium salt, which can be separated from the desired product. wipo.intgoogle.com
Another significant indirect method starts with antimony(III) acetate (B1210297) (Sb(CH₃COO)₃). Antimony(III) acetate itself can be synthesized by reacting antimony trioxide with acetic anhydride (B1165640). rsc.orgum-material.com Subsequently, the antimony(III) acetate is reacted with ethylene glycol. A patent describes a method where antimony trioxide is first reacted with acetic anhydride in a solvent like toluene (B28343) or xylene to form antimony acetate. patsnap.comgoogle.com After cooling, ethylene glycol is added to the reaction mixture, leading to the formation of ethylene glycol antimony acetate, with the molecular formula Sb₂(CH₃COO)₂(OCH₂CH₂O)₂. patsnap.comgoogle.com This product is reported to have high catalytic activity in polyester polycondensation reactions. patsnap.comgoogle.com
A study also describes the preparation of a related compound, [Sb(OCH₂CH₂O)(OAc)]n, by reacting a solution of Sb(OAc)₃ in benzene (B151609) with a solution of ethylene glycol in benzene, which results in the rapid precipitation of a white solid.
Optimization of Synthetic Conditions for Targeted this compound Formulations
The optimization of synthetic conditions for this compound is crucial for tailoring its properties for specific applications, particularly as a catalyst. Key parameters that are often adjusted include temperature, pressure, reaction time, and the molar ratio of reactants.
For the direct synthesis from antimony trioxide and ethylene glycol, a patented method specifies reacting the two in a mass ratio of 1:4 to 1:7 in a closed reactor. google.com The reaction is conducted under a pressure of -0.05 to -0.07 MPa and at a temperature of 120 to 150°C for 1 to 3 hours. google.com Post-reaction, the solution is treated with activated carbon for decolorization and impurity removal, followed by filtration. google.com The final product is obtained by cooling the feed liquid to 25-35°C for crystallization and then centrifuging. google.com
In the synthesis of ethylene glycol antimony acetate from antimony trioxide and acetic anhydride followed by reaction with ethylene glycol, specific molar ratios and temperatures are key. One patent details using a toluene to acetic anhydride to antimony trioxide molar ratio of 12-20:3-3.3:1. google.com The initial reflux reaction is carried out at 110-120°C, and ethylene glycol is subsequently added at a temperature of 70-95°C. google.com
The following table summarizes some of the optimized conditions found in the literature for different synthetic routes.
| Precursors | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Key Optimizations |
| Sb₂O₃, Ethylene Glycol | None | 120-150 | -0.05 to -0.07 | 1-3 | Mass ratio of Sb₂O₃ to ethylene glycol (1:4 to 1:7), post-reaction purification with activated carbon. google.com |
| Sb Halide, Ethylene Glycol | None | - | - | - | Use of a nitrogenous organic compound to neutralize HCl byproduct. wipo.intgoogle.com |
| Sb₂O₃, Acetic Anhydride, Ethylene Glycol | Toluene/Xylene | 110-120 (reflux), 70-95 (glycol addition) | - | 3-4 | Molar ratios of reactants, controlled temperature for glycol addition. patsnap.comgoogle.com |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. While specific "green" synthesis routes for this compound are not extensively documented, the broader context of antimony catalyst synthesis provides some insights into more environmentally friendly approaches.
A significant environmental concern with antimony-based catalysts is the toxicity of antimony itself. researchgate.net This has spurred research into finding less toxic and more environmentally friendly alternatives. researchgate.netacs.org The use of plant extracts as reducing and stabilizing agents has been explored for the synthesis of other antimony compounds, such as antimony oxide nanocubes, which presents a more eco-friendly and cost-effective approach. nih.gov
Efforts in green chemistry related to antimony catalysts often focus on:
Catalyst Efficiency: Developing more active catalysts, which would reduce the amount of antimony required in industrial processes.
Alternative Catalysts: Researching and developing non-antimony-based catalysts, such as those based on titanium or other metals, to replace antimony compounds altogether. acs.org
Process Improvement: Optimizing reaction conditions to minimize waste and energy consumption. For example, the use of microwave or ultrasound-assisted reactions, which are common green techniques, could potentially be applied to the synthesis of this compound to improve efficiency.
Structural Elucidation and Advanced Characterization of Antimony Hydroxyacetate Species
Spectroscopic Analysis of Antimony Hydroxyacetate (e.g., NMR, FT-IR, ESI-MS)
Spectroscopic techniques are fundamental in characterizing the structure and bonding of this compound species. While specific data for this compound is not extensively detailed in the provided results, the application of these techniques to related organoantimony compounds provides a framework for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are crucial for elucidating the structure of the organic ligands attached to the antimony center. For instance, in triarylstibanes, ¹H and ¹³C NMR are used to identify the aromatic and methyl protons and carbons, respectively. mdpi.com For this compound, NMR would be instrumental in confirming the presence and chemical environment of the acetate (B1210297) and hydroxyl protons and carbons. Solid-state NMR (SSNMR) is particularly powerful for characterizing solid materials, providing detailed information about the local electronic environment around atomic nuclei. americanpharmaceuticalreview.com
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify characteristic functional groups. In antimony(V) complexes of lapachol, for example, IR spectroscopy identified the C=O and C-O stretching frequencies, providing evidence of the ligand's coordination to the antimony center. mdpi.com For this compound, FT-IR would be expected to show characteristic absorptions for O-H, C=O, and C-O stretching vibrations, confirming the presence of both hydroxyl and acetate groups.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique used to determine the molecular weight and stoichiometry of complexes in solution. It has been successfully used to identify and characterize antimony(V) complexes with biomolecules, revealing 1:1, 1:2, and 1:3 stoichiometries of Sb(V) to the biomolecule. nih.gov For this compound, ESI-MS could be employed to identify the parent ion and any fragment ions, providing information about its composition and stability in the gas phase.
Crystallographic Investigations of this compound and Related Glycolate (B3277807) Complexes
Crystallographic studies, particularly X-ray diffraction, are the most definitive methods for determining the three-dimensional structure of crystalline solids.
X-ray diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of a crystal. numberanalytics.com By analyzing the diffraction pattern of X-rays scattered by the crystal lattice, researchers can determine the arrangement of atoms. americanpharmaceuticalreview.comnumberanalytics.com
Single-crystal X-ray diffraction has been used to characterize a variety of antimony compounds, including antimony(III) complexes with ethylenediaminetetraacetic acid (EDTA), revealing their crystal system, space group, and cell parameters. nih.gov Similarly, the structures of antimony alkoxides have been determined, providing insights into their monomeric nature and geometry. acs.org Powder X-ray diffraction (PXRD) is another valuable tool for characterizing crystalline materials, especially for identifying different crystalline forms (polymorphs). americanpharmaceuticalreview.comacs.org
The coordination geometry around the antimony center is a key feature of its compounds and dictates their reactivity. Antimony can exhibit various coordination numbers and geometries.
In many organoantimony compounds, the antimony atom adopts a trigonal pyramidal geometry. mdpi.comacs.org However, higher coordination numbers are also common. For example, in the antimony(III)-EDTA complex, the antimony ion is five-coordinated, resulting in a distorted trigonal bipyramidal geometry. nih.gov Pentacoordinate antimony(V) compounds, known as stiboranes, often exhibit a trigonal bipyramidal structure. wikipedia.org In some cases, a distorted octahedral geometry is observed. acs.orgacademie-sciences.fr
The coordination environment in antimony glycolate compounds, which are structurally related to hydroxyacetates, has been studied to understand their role as polyesterification catalysts. acs.org The geometry around the antimony center in these complexes is often distorted. acs.org
Table 1: Selected Bond Distances (Å) and Angles (°) for an Antimony(III)-EDTA Complex nih.gov
| Bond | Distance (Å) | Angle | Degrees (°) |
| Sb–O(1) | 2.115(4) | O(1)–Sb–N(1) | 77.8(2) |
| Sb–O(3) | 2.067(4) | O(1)–Sb–N(2) | 134.5(2) |
| Sb–O(5) | 2.455(4) | O(3)–Sb–N(1) | 79.1(2) |
| Sb–N(1) | 2.339(5) | O(3)–Sb–N(2) | 78.4(2) |
| Sb–N(2) | 2.378(5) | O(5)–Sb–N(1) | 71.3(2) |
| O(5)–Sb–N(2) | 134.4(2) | ||
| N(1)–Sb–N(2) | 70.9(2) |
This table is based on data from a related antimony complex and is for illustrative purposes.
Characterization of Oligomeric and Polymeric this compound Species
Antimony alkoxides and related compounds have a strong tendency to form oligomeric or polymeric structures in the solid state. This is often due to the bridging nature of the alkoxy or, in this case, hydroxyacetate ligands. The formation of antimony polyesters from the reaction of antimony compounds with diols results in oligomeric to polymeric products with a wide range of molecular weights. researchgate.net
The study of antimony ethylene (B1197577) glycolate, [Sb₂(OCH₂CH₂O)₃]n, shows a polymeric structure where the ethylene glycolate ligands bridge between antimony centers. acs.org Similarly, antimony acetate glycolate, [Sb(OCH₂CH₂O)(OAc)]n, forms one-dimensional chains. acs.org It is plausible that this compound could also form similar oligomeric or polymeric species through bridging hydroxyacetate ligands. The characterization of such species would involve techniques like gel permeation chromatography to determine molecular weight distribution, in addition to the spectroscopic and crystallographic methods mentioned previously. The formation of these higher-order structures is significant as it can influence the material's physical properties and catalytic activity. grafiati.com
Mechanistic Studies of Antimony Hydroxyacetate in Catalytic Processes
Elucidation of Antimony Hydroxyacetate Catalysis Mechanisms in Polymerization Reactions
Antimony-based catalysts, often starting from precursors like antimony acetate (B1210297) or antimony trioxide, are widely used in the polycondensation step of polyester (B1180765) production, such as polyethylene (B3416737) terephthalate (B1205515) (PET). google.commdpi.com The catalytic activity is generally attributed to antimony(III) species that are formed in the reaction medium. ulisboa.pt
A key feature of the proposed mechanism for antimony-catalyzed polycondensation is the activation of polymer chains through the formation of a chelate ligand with the antimony center. researchgate.net In the synthesis of PET from bis(2-hydroxyethyl) terephthalate (BHET), the process begins with the reaction of the antimony compound (e.g., antimony trioxide) with ethylene (B1197577) glycol (EG) to form a soluble pre-catalyst, such as antimony glycolate (B3277807). ulisboa.ptnih.gov
This active species then reacts with the hydroxyl end group of a polymer chain. The activation step involves the formation of a five-membered chelate ring where the antimony atom coordinates with both the terminal hydroxyl group and the alcoholic oxygen of the ester group within the same monomer unit. researchgate.net This chelation makes the hydroxyl group more nucleophilic and facilitates the subsequent reaction. The predominant diffusible and reactive species are believed to be these monodentate and chelate glycolate complexes. nih.gov
The primary role of the antimony catalyst is the activation of the terminal hydroxyl groups of the polymer chains. researchgate.net In the absence of a catalyst, the direct reaction between two hydroxyl-terminated chains is slow. The antimony compound, by forming an organometallic intermediate (an antimony alkoxide), effectively lowers the activation energy of the reaction. ulisboa.ptresearchgate.net This activation transforms the hydroxyl group into a more potent nucleophile, ready to attack the carbonyl carbon of another polymer chain. ulisboa.pt Furthermore, research suggests that antimony helps to stabilize hydroxyl end groups against thermal degradation by preventing their complexation with carbonyl functionalities, which contributes to the high selectivity of the catalyst. researchgate.net
Kinetic studies of antimony-catalyzed polycondensation have identified the coordination of a second polymer chain end to the antimony center as the rate-determining step. researchgate.net After the initial chelate is formed with one chain, a second chain must approach and coordinate with the antimony atom to form a transition state before the condensation reaction and elimination of ethylene glycol can occur. ulisboa.ptresearchgate.net
The concentration of the catalyst significantly impacts the reaction rate. Studies on the solid-state polycondensation (SSP) of PET have shown that the rate constant increases with catalyst concentration up to a certain point (around 150 ppm Sb), after which the effect diminishes. google.comresearchgate.net The activation energy for the polycondensation reaction decreases as the catalyst concentration increases, confirming the catalytic effect. researchgate.net However, at very high concentrations of hydroxyl end groups, competition can arise between these groups and the chelate structure needed for the transition state, which can lower the catalyst's activity. researchgate.net
Table 1: Effect of Antimony Catalyst Concentration on Activation Energy in PET Solid-State Polycondensation (SSP)
| Catalyst Concentration (ppm Sb) | Reaction Type | Activation Energy (kcal/mol) |
| 0 | Uncatalyzed | 30.7 researchgate.net |
| >150 | Fully Catalyzed | 23.3 researchgate.net |
Mechanistic Investigations in Esterification Processes
Antimony compounds like antimony acetate are also employed as catalysts in the direct esterification stage of polyester synthesis, for example, in the production of poly(ethylene furanoate) (PEF) from 2,5-furandicarboxylic acid (FDCA) and ethylene glycol. rsc.org In these processes, the antimony catalyst functions as a Lewis acid.
The mechanism involves the coordination of the antimony center to the carbonyl oxygen of the carboxylic acid. This coordination polarizes the carbonyl group, increasing the positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxyl group of the alcohol (e.g., ethylene glycol). This facilitation of the nucleophilic addition is the key catalytic action that accelerates the esterification reaction. The process is a condensation reaction where a molecule of water is eliminated. While detailed kinetic models have been developed for both the esterification and polycondensation stages, the fundamental principle relies on Lewis acid catalysis to activate the carboxylic acid monomer. rsc.org
Absorption Doping Mechanisms involving this compound
This compound (or antimony acetate) serves as a dopant source in the synthesis of doped nanomaterials, such as antimony-doped zinc oxide (Sb-doped ZnO) nanowires. researchgate.netresearchgate.net A challenge in aqueous synthesis is the poor solubility and tendency of antimony compounds to hydrolyze. researchgate.net To overcome this, a strategy involving the formation of a soluble antimony precursor is used.
In a typical process, antimony acetate is dissolved in a solution containing glycolate ions, which react to form a soluble antimony glycolate complex. researchgate.netresearchgate.net This soluble precursor is the key to the doping mechanism. A proposed "absorption doping mechanism" suggests that these antimony glycolate ions diffuse through the aqueous solution to the surface of the growing ZnO nanowires. researchgate.net The complex then adsorbs onto the nanowire surface, after which the antimony atom is incorporated into the ZnO crystal lattice, releasing the glycolate ligands. researchgate.net This method allows for controlled doping concentrations by adjusting the concentration of the antimony glycolate in the growth solution. researchgate.net
Table 2: Doping Concentration Dependence on Antimony Glycolate
| Added Antimony Glycolate Conc. (mM) | Resulting Antimony Doping Conc. (atomic %) |
| 0.1 | ~0.1 |
| 0.2 | ~0.2 |
| 0.5 | ~0.45 |
| 1.0 | ~0.75 |
| 2.0 | ~1.0 |
| Data derived from graphical representations in source researchgate.net for Sb-doped ZnO nanowires grown at 90 °C. |
Influence of Ligand Exchange Dynamics on Catalytic Activity
The catalytic activity of metal complexes, including those of antimony, is profoundly influenced by ligand exchange dynamics—the rate at which ligands attach to and detach from the metal center. bilkent.edu.truea.ac.uk For this compound in polymerization, the active catalyst is not the initial compound but rather a species formed in situ, such as an antimony glycolate or an antimony alkoxide bonded to a polymer chain. ulisboa.ptresearchgate.netnih.gov
The entire catalytic cycle is a series of ligand exchange reactions. First, the initial ligands on the antimony precursor are exchanged for ethylene glycol or polymer hydroxyl end groups. ulisboa.pt For the reaction to proceed, a second polymer chain must then coordinate to the metal center, displacing another ligand. researchgate.net After the condensation step, the newly formed, longer polymer chain and the byproduct (ethylene glycol) must detach from the antimony center, allowing it to participate in another catalytic cycle.
Theoretical and Computational Approaches to Reaction Mechanisms
Theoretical and computational methods have become indispensable tools for elucidating the intricate mechanisms of catalytic processes. In the context of antimony-catalyzed reactions, particularly the polycondensation of polyesters like polyethylene terephthalate (PET), computational chemistry provides molecular-level insights that are often inaccessible through experimental techniques alone. These approaches allow for the investigation of reaction pathways, the characterization of transition states, and the calculation of activation energies, thereby contributing to a more profound understanding of how antimony compounds, including species like this compound, function as catalysts.
Detailed Research Findings
Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in modeling the catalytic cycle of antimony compounds in polyesterification reactions. researchgate.net While much of the research has focused on model systems such as antimony alkoxides (e.g., Sb(OEt)₃), the fundamental principles are applicable to the catalytic behavior of this compound, which is often formed in situ or used in conjunction with other antimony precursors. researchgate.netresearchgate.net
A key finding from these computational investigations is the proposed "coordination-insertion" mechanism. osaka-u.ac.jp In this mechanism, the antimony center, a Lewis acid, coordinates to the carbonyl oxygen of an ester group at the end of a polymer chain. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Subsequently, a hydroxyl group from another polymer chain, which may be coordinated to the antimony as a hydroxyacetate or glycolate ligand, attacks the activated carbonyl carbon. researchgate.net This process proceeds through a four-centered transition state involving the antimony atom, the carbonyl oxygen, the carbonyl carbon, and the oxygen of the attacking hydroxyl group. researchgate.net
DFT calculations have been used to compare the activation energies of different proposed mechanisms, and the coordination-insertion pathway has been identified as the most energetically favorable for antimony-catalyzed transesterification, a critical step in polycondensation. researchgate.net The calculated activation energy for a model reaction catalyzed by an antimony alkoxide was found to be in reasonable agreement with experimental values, lending credence to the proposed mechanism. researchgate.net
The combination of different catalysts has also been investigated computationally. For example, the synergistic effects of using a zinc acetate-antimony trioxide system have been studied, suggesting that such combinations can lead to the synthesis of high molecular weight polyesters. dtic.mil Theoretical modeling helps to unravel the complex interactions between the different metallic centers and the polymer chains.
Interactive Data Table:
Another significant contribution of theoretical studies is the investigation of side reactions. For example, the formation of diethylene glycol (DEG) during PET synthesis can be influenced by the catalyst. researchgate.net Computational models can help to understand the reaction pathways leading to such byproducts and guide the selection of catalysts that minimize their formation.
Interactive Data Table:
Applications of Antimony Hydroxyacetate in Advanced Materials Science
Antimony Hydroxyacetate as a Catalyst for Polyethylene (B3416737) Terephthalate (B1205515) (PET) Production
Antimony compounds, including this compound (often referred to as antimony glycolate (B3277807) in industrial contexts), are widely recognized for their catalytic activity in the production of polyethylene terephthalate (PET). nihonseiko.co.jpmdpi.com PET is a thermoplastic polymer extensively used in manufacturing beverage bottles, food packaging, and synthetic fibers. mdpi.commdpi.com Antimony-based catalysts, in particular, dominate over 90% of the current industrial production of PET due to their favorable balance between polymerization speed, the resulting polymer properties, and thermal stability. google.com
The synthesis of PET is a two-step process that involves either the esterification of terephthalic acid (TPA) with ethylene (B1197577) glycol (EG) or the transesterification of dimethyl terephthalate (DMT) with EG to form a prepolymer, bis(2-hydroxyethyl) terephthalate (BHET). mdpi.commdpi.com This prepolymer then undergoes polycondensation, a process where the chain length of the polymer is significantly increased, and it is in this second stage that antimony catalysts like this compound are crucial. google.comgoogle.com
Impact on Polymerization Kinetics and Efficiency
The primary function of this compound as a catalyst is to accelerate the polycondensation reaction, enabling the production of high molecular weight PET within a commercially viable timeframe. google.com Without a catalyst, the polymerization rate is impractically slow. google.com The catalytic activity of antimony compounds significantly increases the rate constant of the polycondensation reaction. researchgate.net
The efficiency of the catalyst is influenced by its concentration. Studies have shown that the rate of solid-state polycondensation (SSP), a process used to further increase the molecular weight of PET, increases with the concentration of the antimony catalyst up to a certain point. researchgate.net For instance, one study found that the SSP rate reaches its maximum at approximately 150 ppm of antimony. researchgate.net The activation energy of the polycondensation reaction is also affected; it decreases as the catalyst concentration increases, further highlighting the catalyst's role in enhancing reaction efficiency. researchgate.net
The form in which the antimony catalyst is introduced can also affect its performance. Antimony trioxide, a common precursor, is often converted into antimony glycolate (functionally similar to hydroxyacetate in this context) by dissolving it in ethylene glycol at elevated temperatures before being added to the reaction mixture. nihonseiko.co.jp This ensures better dispersion of the catalyst within the reaction medium.
Table 1: Effect of Antimony Catalyst Concentration on PET Solid-State Polycondensation (SSP)
| Catalyst Concentration (ppm Sb) | Relative SSP Rate Constant | Activation Energy (kcal/mol) |
| 0 | 1.00 | 30.7 |
| 50 | >1.00 | <30.7 |
| 100 | >1.00 | <30.7 |
| 150 | Maximum | 23.3 (at full catalysis) |
This table is illustrative and based on the trend described in the source. researchgate.net
Influence on Polymer Microstructure and Properties
The presence of an antimony-based catalyst like this compound influences the final microstructure and, consequently, the properties of the PET polymer. After the reaction, the antimony ions become covalently bound to the PET matrix. chemycal.com This incorporation can affect the polymer's crystallization behavior.
Research comparing PET synthesized with an antimony-based catalyst (Sb-PET) to that made with a titanium-based catalyst (Ti-PET) revealed that the Sb-PET resin exhibited a higher isothermal melt-crystallization rate. mdpi.com This suggests that the antimony catalyst can act as a nucleating agent, promoting the formation of crystalline structures within the polymer. mdpi.com The degree of crystallinity is a critical factor that determines the mechanical properties of the final PET product.
Furthermore, the catalyst type and concentration can influence the development of the fiber structure during high-speed melt spinning of PET. mdpi.com In one study, Sb-PET fibers showed a higher degree of crystalline structural development compared to Ti-PET fibers under the same high-speed spinning conditions. mdpi.com This demonstrates the direct impact of the antimony catalyst on the microstructure of the resulting polymer fibers. It is important to note that while the catalyst influences microstructure, other properties like the intrinsic viscosity and molecular weight distribution can be kept similar to PET produced with other catalysts through process control. mdpi.com
Role as a Precursor in the Synthesis of Antimony-Containing Compounds
Beyond its catalytic applications, this compound serves as a valuable precursor in the synthesis of other important antimony compounds, such as antimony oxides and antimony sulfides. samaterials.com Its utility as a starting material stems from its chemical reactivity, allowing for controlled transformations into these target compounds.
Precursor for Antimony Oxide Derivatives
This compound can be used to produce antimony oxides, which have a wide range of industrial applications. samaterials.com The synthesis of antimony oxide nanoparticles, for example, often involves the reaction of an antimony precursor with a base in a controlled environment. researchgate.net While specific methods may vary, the principle of using a soluble antimony compound like this compound allows for homogeneous reaction conditions, which can be advantageous in controlling the size and morphology of the resulting oxide particles. Antimony trioxide (Sb₂O₃) is a particularly important derivative due to its use as a flame retardant and in various other industrial processes. ontosight.ai The synthesis of antimony trioxide can be achieved through various routes, including the oxidation of antimony sulfide (B99878) minerals. google.com
Precursor for Antimony Sulfide Compounds
This compound is also a precursor for the synthesis of antimony sulfide (Sb₂S₃). samaterials.com Antimony sulfide is a semiconductor material with potential applications in solar energy conversion and optoelectronic devices. researchgate.net The synthesis of antimony sulfide often involves the reaction of an antimony precursor with a sulfur source. Solvothermal and hydrothermal methods, for instance, have been employed to generate nano-sized antimony sulfide from various single-source precursors. rsc.org While many studies focus on xanthates and dithiocarbamates as precursors, the principle of using a reactive antimony compound like hydroxyacetate is applicable. rsc.orgmanchester.ac.ukmdpi.com The choice of precursor can influence the morphology and purity of the resulting antimony sulfide, with some precursors being more effective at producing oxide-free products. rsc.org
Utilization in the Formation of Doped Materials (e.g., ZnO Nanowires)
This compound can also be utilized in the formation of doped materials. Doping involves intentionally introducing impurities into a material to alter its electrical, optical, or structural properties. Antimony is a known dopant for various semiconductor materials.
For example, antimony can be used as a dopant for zinc oxide (ZnO) nanowires. nih.gov Doped ZnO nanowires have potential applications in various electronic and optoelectronic devices. pku.edu.cn The synthesis of doped ZnO nanowires can be achieved through methods like thermal annealing of a precursor material in the presence of the dopant source. nih.gov While the direct use of this compound as the dopant source in the literature is not extensively detailed, the principle of using a soluble and reactive antimony compound to introduce antimony atoms into the host material's lattice is a viable approach. The incorporation of dopants like antimony into ZnO nanowires can be confirmed through techniques such as energy-dispersive X-ray spectroscopy, and the doping can alter the material's photoluminescence properties. nih.govpku.edu.cn
Application in Flame Retardant Formulations (as a component, not its flame retardant properties)
This compound is utilized as a component in flame retardant packages, where it functions as a synergist, enhancing the effectiveness of primary flame retardants. alfa-chemistry.comalfa-chemistry.com While not typically a flame retardant on its own, its inclusion in formulations with halogenated compounds creates a highly effective synergistic system. alfa-chemistry.comflameretardants-online.com This synergy is crucial in treating materials like plastics, synthetic resins, and textiles. alfa-chemistry.comsamaterials.com
The primary role of the antimony compound in these formulations is to interact with the halogenated flame retardants during combustion. specialchem.com In the gas phase of a fire, the antimony compound reacts with the degrading halogenated polymer to form antimony halides or antimony oxyhalides. specialchem.com These species are effective at interrupting the radical chain reactions of combustion in the flame, thus inhibiting the fire. specialchem.comnih.gov The use of antimony synergists can reduce the total amount of halogenated flame retardant required, which can help preserve the mechanical properties of the base polymer. specialchem.com This synergistic effect is a well-established principle in the formulation of flame-retardant materials for sectors such as electronics, construction, and transportation. clariant.com
Table 1: Role of this compound as a Synergistic Component in Flame Retardant Systems
| Feature | Description | Materials |
| Function | Acts as a synergist, not a primary flame retardant. alfa-chemistry.comflameretardants-online.com | Plastics (e.g., Polyvinyl Chloride), Synthetic Resins, Textiles, Rubber. alfa-chemistry.comnih.gov |
| Mechanism | In combination with halogenated (chlorine or bromine) compounds, it forms antimony halides and oxyhalides in the gas phase during combustion. specialchem.com | Formulations for electronics, building materials, and transportation components. clariant.com |
| Effect | The resulting antimony species interrupt the chemical reactions in the flame zone, inhibiting combustion. specialchem.comnih.gov | Used to meet specific flammability standards like UL-94. alfa-chemistry.com |
| Advantage | Greatly improves the performance of halogen-based flame retardants, allowing for lower overall additive loading. alfa-chemistry.comspecialchem.com | Polymer composites requiring high flame retardancy. alfa-chemistry.com |
Integration in Other Industrial Chemical Processes
The most significant industrial application of this compound is as a catalyst in the synthesis of polyesters, particularly polyethylene terephthalate (PET). google.comresearchgate.net Antimony-based catalysts, including oxides, acetates, and glycolates (hydroxyacetates), are responsible for over 90% of global PET production. google.com The compound is typically introduced during the polycondensation stage of PET manufacturing, where it facilitates the reaction at high temperatures (around 280°C) and under vacuum. google.com
In the production process, antimony trioxide is often used as a precursor, which is then converted in situ to a form of antimony glycolate. researchgate.netnih.gov This active catalytic species works by activating the hydroxyl end-groups of the polymer chains, promoting the condensation reaction that builds the long polyester (B1180765) molecules and eliminates ethylene glycol. researchgate.net The choice of an antimony catalyst like the hydroxyacetate is due to its excellent balance of reaction speed, thermal stability of the resulting polymer, and low tendency to cause undesirable side reactions. google.com This catalytic process is fundamental to producing the vast quantities of PET used for beverage bottles, food packaging, and textile fibers. researchgate.netchemycal.com
Table 2: Function of this compound as a Catalyst in PET Synthesis
| Parameter | Description |
| Process | Polycondensation of polyethylene terephthalate (PET). researchgate.netgoogle.com |
| Catalyst Form | This compound (glycolate), often formed in situ from antimony trioxide and ethylene glycol. researchgate.netnih.gov Can also be used directly. google.comgoogle.com |
| Function | Catalyzes the polycondensation of PET precursors (e.g., diglycol terephthalate) into high molecular weight PET. google.com |
| Mechanism | Activates hydroxyl end-groups through coordination with the antimony compound, facilitating the esterification reaction. researchgate.net |
| Industrial Significance | Accounts for over 90% of catalysts used in industrial PET production due to a good balance of reactivity, polymer properties, and cost. google.com |
| Typical Reaction Conditions | High temperature (~280°C) and vacuum during the final polycondensation stage. google.com |
Coordination Chemistry of Antimony Hydroxyacetate Systems
Ligand Design and its Influence on Antimony Coordination
The design of ligands is a critical aspect of modulating the properties of metal complexes. oist.jp In the context of antimony hydroxyacetate systems, the structure of the hydroxyacetate ligand and its derivatives dictates the coordination environment around the antimony atom. Antimony's Lewis acidity, particularly in the +3 oxidation state, allows it to readily form complexes with neutral donor ligands. nepjol.info
The hydroxyacetate ligand is a classic α-hydroxycarboxylic acid, featuring two potential donor groups: the carboxylate and the hydroxy group. researchgate.net This structure allows it to act as a bidentate ligand, chelating to the antimony center to form a stable five-membered ring. The effectiveness of this chelation is influenced by several factors:
Steric Hindrance: Substitution on the carbon backbone of the hydroxyacetate ligand can introduce steric bulk, influencing the approach of the ligand to the metal center and potentially altering the coordination number and geometry of the resulting complex.
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups on the ligand can modify the acidity of the carboxylic acid and the basicity of the hydroxyl oxygen, thereby affecting the strength of the Sb-O bonds.
Regioisomerism: The relative positions of functional groups in more complex organic ligands significantly impact their coordination behavior and the stability of the resulting metal complexes. elsevierpure.com For simple hydroxyacetate, this is not a variable, but in related, more complex ligands, the placement of the hydroxyl and carboxyl groups is paramount. elsevierpure.com
The inherent flexibility of the ligand framework allows for the synthesis of various complexes. For instance, reactions of antimony(III) alkoxides with glycols, such as 2-methylpentane-2,4-diolate, in the presence of N-arylsalicylaldimines lead to the formation of mixed glycolate-salicylaldiminate derivatives. In these compounds, the glycolate (B3277807) moiety forms a stable chelate ring with the antimony(III) center. Similarly, multidentate ligands incorporating hydroxycarboxylate functionalities have been designed to create specific coordination geometries around antimony for applications in catalysis and medicine. vassar.edunih.gov The use of flexible N4-pyridinophane ligands, for example, demonstrates how ligand conformation can control the metal's coordination mode in response to external stimuli. oist.jp
Formation of Coordination Complexes with Various Metal Centers
While this compound is primarily studied for the properties of the antimony center itself, the coordinated hydroxyacetate ligand retains potential donor atoms that could, in principle, bind to other metal centers, leading to the formation of heterometallic complexes. However, literature primarily focuses on the formation of mononuclear or homonuclear antimony complexes.
Antimony(III) and (V) complexes are readily formed with a variety of oxygen-donating ligands, including polyhydric phenols and acid amides. asianpubs.org Antimony(III) chloride, for example, reacts with catechol in the presence of dimethylformamide to form bis(dimethylformamide)dicatechoxyantimony(III) chloride. asianpubs.org The synthesis of antimony(V) complexes with hydroxypyranone and hydroxypyridinone ligands has also been reported, highlighting the affinity of Sb(V) for hard oxygen donors. nih.gov
The formation of antimony ethylene (B1197577) glycolate is of particular industrial importance as it is a common polycondensation catalyst in the production of polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.net In this context, the antimony compound is present as antimony glycolate complexes. researchgate.net
While direct examples of this compound acting as a bridging ligand to other distinct metal centers are not prevalent in the reviewed literature, the principles of coordination chemistry suggest such structures are possible. The field has seen the synthesis of heterometallic Sb(V)-Zn(II) and Sb(V)-Cu(I) complexes using different ligand systems, demonstrating the capability of antimony complexes to incorporate other metals. researchgate.net
Stereochemical Aspects of this compound Complexes
The stereochemistry of antimony complexes is largely dictated by the oxidation state of the central atom.
In complexes with a coordination number of four (e.g., from one bidentate hydroxyacetate and two monodentate ligands), the geometry is often a pseudo-trigonal bipyramidal, with the lone pair occupying one of the equatorial positions. nih.gov
With a higher coordination number, a pseudo-octahedral or square pyramidal geometry can arise, with the lone pair occupying a coordination site or a distorted orbital. nepjol.info
For example, in mixed glycolate-salicylaldiminate derivatives of antimony(III), a trigonal bipyramidal stereochemistry is proposed, with the lone pair occupying an equatorial site. This arrangement is common for many organoantimony(III) halides and their complexes. nepjol.info
Antimony(V) Complexes: Antimony(V) lacks the lone pair of electrons, resulting in more symmetrical and predictable coordination geometries. The most common geometry for Sb(V) is octahedral, although trigonal bipyramidal structures are also known. acs.org In the context of hydroxyacetate or similar diolate ligands, Sb(V) can form cyclic stiborane (B1235608) motifs. researchgate.net Investigations into models of antileishmanial drugs, which involve Sb(V) and sugar derivatives like gluconic acid, frequently propose structures where a vicinal diolate ligand chelates the Sb(V) center, resulting in a distorted octahedral environment. researchgate.net
The table below summarizes the typical geometries based on the antimony oxidation state.
| Oxidation State | Lone Pair | Dominant Geometry | Example Complex Type |
| Antimony(III) | Yes (Stereochemically Active) | Pseudo-trigonal bipyramidal, Square pyramidal | Antimony(III) mixed glycolate-salicylaldiminates |
| Antimony(V) | No | Octahedral, Trigonal bipyramidal | Antimony(V) complexes with diolate ligands researchgate.net |
Stability Constants and Thermodynamic Parameters of Antimony(III) and Antimony(V) Complexes with Hydroxyacetate (Glycolate) Ligands
The stability of metal complexes in solution is quantified by their stability constants (or formation constants), while thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) changes provide insight into the driving forces of complex formation.
A critical review of available thermodynamic data for the complexation of antimony with low molecular mass organic ligands reveals a significant disparity in the quality and availability of data, particularly between Sb(III) and Sb(V). rsc.org
Antimony(III)-Hydroxyacetate Complexes: Data for the interaction of Sb(III) with various carboxylates, including hydroxycarboxylates, exist, though they can be sparse and variable. The chelation provided by the hydroxyl group in hydroxyacetate generally leads to more stable complexes compared to simple carboxylates like acetate (B1210297), due to the favorable entropic effect of chelate ring formation. Studies on the complexation of Sb(III) with tartaric acid, another hydroxycarboxylic acid, show that strong complexes are formed in solution. nih.gov Polarographic studies on Sb(III) complexes with various carboxylate ligands, including those from malic acid (a hydroxydicarboxylic acid), have been conducted to determine stability constants. However, specific, critically evaluated stability constants for the simple antimony(III)-hydroxyacetate system are not widely reported in recent literature.
Antimony(V)-Hydroxyacetate Complexes: There is a notable lack of thermodynamic data for the complexation of Sb(V) with organic ligands like hydroxyacetate. rsc.org Speciation models for antimony in environmental or biological systems are often hampered by this absence of reliable stability constants for Sb(V) complexes. rsc.org The strong hydrolysis of the [Sb(OH)₆]⁻ ion in aqueous solution complicates direct measurement of stability constants with competing organic ligands.
The table below presents a hypothetical structure for reporting such data, but is populated with representative data for related ions or notes the lack of available information, underscoring the need for further research in this area.
| Complex | Log β₁ | ΔH (kJ/mol) | ΔS (J/mol·K) | Method | Conditions | Reference |
| [Sb(III)(glycolate)]²⁺ | Data not available | Data not available | Data not available | - | - | rsc.org |
| [Sb(V)(glycolate)]⁴⁺ | Data not found | Data not found | Data not found | - | - | rsc.org |
Note: Log β₁ refers to the formation constant for the 1:1 complex. The absence of data highlights a significant gap in the literature.
Ligand Field Theory and Molecular Orbital Analysis for this compound Complexes
Ligand Field Theory (LFT) and Molecular Orbital (MO) theory are theoretical frameworks used to describe the electronic structure and bonding in coordination compounds. libretexts.org While LFT is most powerfully applied to d-block transition metals, its principles can be extended to p-block elements like antimony to understand the interaction between the metal's frontier orbitals and the ligand orbitals.
For an this compound complex, the primary interaction involves the formation of sigma bonds between the oxygen donor atoms of the ligand and the vacant s and p orbitals of the antimony center. In Sb(III), the 5s and 5p orbitals are involved, while for Sb(V), the 5s, 5p, and sometimes 5d orbitals are considered.
A qualitative MO diagram for a hypothetical octahedral [Sb(OH)₆]⁻, a model for Sb(V) coordination, would involve the combination of antimony's 5s, 5p, and 5d orbitals with the sigma-type lone pair orbitals of the six oxygen donors. The resulting molecular orbitals would include bonding, non-bonding, and antibonding sets.
In Sb(III) complexes, the 5s orbital is often considered to be part of the non-bonding, stereochemically active lone pair (HOMO), which lies higher in energy than the Sb-O bonding orbitals. The LUMO is typically an antibonding orbital derived from the Sb-O sigma interactions. mdpi.com The energy gap between the HOMO and LUMO is a critical parameter influencing the complex's reactivity and spectroscopic properties.
Key aspects of a Molecular Orbital Analysis would include:
Nature of Bonding: The interaction between antimony and the hydroxyacetate ligand is primarily covalent, with significant ionic character due to the difference in electronegativity between Sb and O. Quantum chemical calculations on related antimony complexes show polar shared bonds between antimony and oxygen atoms. mdpi.commdpi.com
Donor-Acceptor Interactions: The bonding can be described as a donor-acceptor interaction, where the oxygen lone pairs of the hydroxyacetate donate electron density to the Lewis acidic antimony center. wikipedia.org
Role of the Lone Pair: In Sb(III) complexes, the HOMO is dominated by the antimony 5s orbital, corresponding to the lone pair. Its high energy and s-character are responsible for the nucleophilic and reducing properties of some Sb(III) compounds.
Back-donation: While the primary interaction is ligand-to-metal sigma donation, some degree of metal-to-ligand π back-donation is theoretically possible, especially if the ligand possesses low-lying π* orbitals. However, for a saturated ligand like hydroxyacetate, this effect is expected to be minimal. nih.gov
Computational tools like Density Functional Theory (DFT) allow for a quantitative analysis of these interactions, including the decomposition of bonding energy into electrostatic, Pauli repulsion, and orbital interaction components. nih.gov Such analyses for related systems reveal that the orbital interaction term, representing the covalent contribution, is significant in stabilizing the complex. rsc.org
Theoretical and Computational Studies of Antimony Hydroxyacetate
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. researchgate.net These ab initio methods solve the Schrödinger equation (or its relativistic variants for heavy elements like antimony) to determine electron distribution, molecular energy, and preferred spatial arrangements. For antimony compounds, these calculations are crucial for understanding the influence of the metal center on the ligands and vice versa.
Recent studies on various antimony complexes demonstrate the power of these methods. For instance, calculations on antimony(III) complexes with ligands like diethanolamine (B148213) derivatives have been used to analyze the polar shared bonds between antimony and oxygen. mdpi.com Such approaches would be directly applicable to antimony hydroxyacetate to elucidate the nature of the Sb-O bonds within the acetate (B1210297) and hydroxide (B78521) ligands.
Density Functional Theory (DFT) has become the most widely used quantum chemical method for studying metal complexes due to its balance of computational cost and accuracy. researchgate.netscipublications.com DFT calculations focus on the electron density rather than the full many-electron wavefunction, making it suitable for larger systems.
In the context of antimony chemistry, DFT, often using hybrid functionals like B3LYP with basis sets such as LanL2DZ, is applied to optimize molecular geometries and calculate various electronic properties. researchgate.netasianpubs.org For this compound, DFT could be used to:
Determine the most stable three-dimensional structure, including bond lengths and angles.
Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and kinetic stability. researchgate.net
Compute quantum chemical descriptors like chemical hardness, softness, and electronegativity, which help in predicting the compound's behavior in chemical reactions. scipublications.com
The following table presents typical data obtained from DFT calculations on an analogous antimony(III) complex, illustrating the type of information that would be generated for this compound.
| Parameter | Value (Arbitrary Units/eV) | Significance |
|---|---|---|
| EHOMO | -6.20 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.50 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.70 eV | Difference between HOMO and LUMO; indicates chemical stability. |
| Hardness (η) | 2.35 | Measures resistance to change in electron distribution. |
| Softness (S) | 0.21 | Reciprocal of hardness; indicates polarizability. |
This table is illustrative, based on data for a related antimony complex, as direct studies on this compound are not available in the cited literature.
Beyond structural and electronic properties, computational models can probe the nature of chemical bonds and predict reactivity. For this compound, this would involve analyzing the interactions between the Sb(III) center and the acetate and hydroxide ligands. Techniques such as Natural Bond Orbital (NBO) analysis can quantify the charge distribution and orbital interactions, providing a detailed picture of the covalent and ionic character of the Sb-O bonds.
Reactivity can be modeled by calculating the energies of potential reaction pathways. For example, studies on antimony carboxylates used in photoresists have computationally investigated bond dissociation energies to understand decomposition mechanisms. spiedigitallibrary.org A similar approach for this compound could predict its thermal stability and decomposition products. Theoretical studies on coordinated antimony centers have also shown that events at the antimony atom can modulate the electronics and reactivity of the entire complex. acs.org
Molecular Dynamics Simulations for Solution-Phase Behavior
While quantum chemical calculations typically model molecules in the gas phase (or with implicit solvent models), Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in solution. bohrium.com First-principles molecular dynamics (FPMD), which combines DFT with classical dynamics, can provide a highly accurate picture of complex processes at the atomistic level. dntb.gov.ua
For this compound, MD simulations would be invaluable for understanding its behavior in aqueous environments. Such simulations could reveal:
The structure of the hydration shell around the molecule.
The dynamics of water exchange with the coordinated ligands.
The formation of outer-sphere or inner-sphere complexes with other species in the solution. bohrium.com
Studies on the hydration of antimony(III) ions and their surface complexation on mineral-water interfaces have successfully used FPMD to elucidate coordination geometries and reaction pathways, demonstrating the feasibility of this approach for this compound. bohrium.commdpi.com
Prediction of Spectroscopic Signatures and Intermolecular Interactions
Computational methods are routinely used to predict spectroscopic data, which can then be compared with experimental results to validate the computed structures. mdpi.com
Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to peaks in its Infrared (IR) and Raman spectra. For this compound, this would allow for the assignment of specific spectral bands to the vibrations of the Sb-O bonds, C=O stretches of the acetate, and O-H bends of the hydroxide. researchgate.net
NMR Spectroscopy: While more computationally demanding, chemical shifts for Nuclear Magnetic Resonance (NMR) spectroscopy can also be predicted, aiding in structural elucidation.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, predicting the absorption wavelengths (λmax) observed in UV-Vis spectroscopy.
Furthermore, computational analysis can shed light on non-covalent intermolecular interactions that govern the compound's solid-state structure and properties. Methods like Hirshfeld surface analysis can visualize and quantify these interactions, such as hydrogen bonding involving the hydroxyl group of the ligand.
Computational Analysis of Reaction Mechanisms and Catalytic Pathways
Antimony compounds, including antimony acetate and antimony glycolate (B3277807), are well-known catalysts in industrial processes like the polycondensation of polyethylene (B3416737) terephthalate (B1205515) (PET). d-nb.inforsc.org Computational studies are crucial for understanding the mechanisms of these catalytic reactions.
For a potential catalyst like this compound, DFT could be used to model the entire catalytic cycle:
Coordination of the reactant molecules (e.g., monomers) to the antimony center.
Formation of transition state structures for the key bond-forming steps.
Calculation of the activation energy barriers for each step, identifying the rate-determining step.
Release of the product and regeneration of the catalyst.
Theoretical investigations into the catalytic activity of antimony acetate in the synthesis of other polymers, like poly(ethylene furanoate), provide a direct precedent for how the catalytic pathways of this compound could be explored computationally. rsc.org Such studies offer molecular-level insights that are difficult to obtain through experimental means alone. researchgate.net
Advanced Analytical Methodologies for Antimony Hydroxyacetate
Techniques for Speciation Analysis of Antimony(III) and Antimony(V) Hydroxyacetate
The speciation of antimony is of high importance due to the differing toxicities of its trivalent [Sb(III)] and pentavalent [Sb(V)] forms. Several techniques have been developed for the speciation analysis of antimony, which can be adapted for hydroxyacetate complexes.
One common approach involves the selective complexation of Sb(III) with reagents like ammonium (B1175870) pyrrolidinedithiocarbamate (APDC), followed by separation and detection. researchgate.net In this method, Sb(III) forms a complex that can be retained by a non-polar solid phase extraction (SPE) cartridge, while the uncomplexed Sb(V) passes through. researchgate.net The total antimony concentration can be determined after the reduction of Sb(V) to Sb(III), and the Sb(V) concentration is then calculated by the difference. researchgate.net
Another strategy relies on the differential generation of volatile stibine (B1205547) (SbH₃) from Sb(III) and Sb(V) under controlled conditions. researchgate.net The reduction of Sb(III) to stibine occurs readily in acidic or neutral solutions, whereas the reduction of Sb(V) is much slower and often requires a pre-reduction step. researchgate.net Citric acid can be used to form a complex with Sb(V), which helps to prevent its reduction and allows for the selective determination of Sb(III). researchgate.net
Furthermore, hyphenated techniques combining a separation method with a sensitive detector are powerful tools for speciation. High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) or hydride generation atomic absorption spectrometry (HGAAS) allows for the direct separation and quantification of Sb(III) and Sb(V) species. dss.go.thrsc.orgnih.gov
Table 1: Comparison of Speciation Techniques for Antimony
| Technique | Principle | Advantages | Disadvantages |
| Selective Complexation with SPE | Differential complexation of Sb(III) followed by solid-phase extraction. researchgate.net | Simple, effective for separating Sb(III) and Sb(V). researchgate.net | Indirect determination of Sb(V), potential for incomplete complexation. researchgate.net |
| Selective Hydride Generation | Different reaction kinetics for stibine formation from Sb(III) and Sb(V). researchgate.net | Good selectivity for Sb(III). researchgate.net | Requires careful control of reaction conditions, potential for interferences. researchgate.net |
| HPLC-ICP-MS/HGAAS | Chromatographic separation of species followed by sensitive detection. dss.go.thrsc.orgnih.gov | Direct measurement of both species, high sensitivity and selectivity. rsc.orgnih.gov | More complex instrumentation, potential for species transformation during analysis. mdpi.com |
Chromatographic Separation Techniques for Antimony Hydroxyacetate Species
Chromatographic methods are essential for the separation of different this compound species prior to their detection. Anion-exchange chromatography has proven effective for separating Sb(V) complexes with α-hydroxy acids, such as citric, DL-malic, lactic, and mandelic acids. dss.go.thrsc.org
High-performance liquid chromatography (HPLC) is a widely used technique. For the speciation of inorganic Sb(III) and Sb(V), a miniaturized HPLC column can be coupled with HGAAS. rsc.org The baseline separation of these two species has been achieved using an aqueous tartrate solution as the eluent. rsc.org Another approach for the separation and quantification of Sb(III) and Sb(V) utilizes anion chromatography with ICP-MS detection, with a nitric acid solution at a specific pH as the eluent. nih.gov
It is important to note that the interaction of antimony with α-hydroxy acids can lead to the formation of various complexes, which can be separated using these chromatographic techniques. dss.go.thrsc.org The specific retention times of these complexes depend on the chromatographic conditions, including the type of column, mobile phase composition, and pH.
Table 2: Chromatographic Conditions for Antimony Speciation
| Chromatographic Method | Column | Mobile Phase | Application |
| Anion-Exchange Chromatography | Not specified | Not specified | Separation of Sb(V) complexes with various α-hydroxy acids. dss.go.thrsc.org |
| HPLC-HGAAS | Miniaturized LC-SAX | 50 mmol L⁻¹ tartrate solution (pH 5.5) | Speciation of inorganic Sb(III) and Sb(V). rsc.org |
| Anion Chromatography-ICP-MS | PRP-X100 | 15 mmol/L nitric acid (pH 6) | Separation and quantification of Sb(III) and Sb(V). nih.gov |
Spectrometric Methods for Quantitative and Qualitative Determination in Various Matrices (e.g., ICP-MS, AAS, XRF)
Several spectrometric methods are employed for the quantitative and qualitative determination of antimony in various matrices. These techniques offer high sensitivity and are crucial for trace analysis.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful technique for determining total antimony concentrations with very low detection limits. aaru.edu.jo It is often used in conjunction with chromatographic separation for speciation analysis. mdpi.commdpi.com
Atomic Absorption Spectrometry (AAS), particularly Graphite Furnace AAS (GFAAS), is another common method for antimony determination. conicet.gov.arconicet.gov.arresearchgate.net High-resolution continuum source GFAAS (HR-CS GFAAS) offers enhanced background correction capabilities, which is beneficial when analyzing complex matrices. conicet.gov.arconicet.gov.arresearchgate.net
X-ray Fluorescence (XRF) spectrometry is a non-destructive technique suitable for the analysis of solid samples. aip.org It allows for the determination of the elemental composition of materials without the need for sample digestion. aip.org
Methodologies for Solid Sample Analysis
Direct solid sampling (DSS) techniques coupled with HR-CS GFAAS provide a simple and fast alternative for the determination of antimony in solid samples, such as airborne particulate matter collected on filters. conicet.gov.arconicet.gov.arresearchgate.net This approach minimizes sample preparation, reducing the risk of contamination and analyte loss. analytik-jena.in For XRF analysis, a common sample preparation technique for antimony sulfide (B99878) ores involves high-temperature oxidation to convert sulfides into oxides, which simplifies the creation of calibration standards. aip.org
Considerations for Sample Preparation and Digestion
The choice of sample preparation and digestion method is critical for accurate antimony analysis, especially for solid samples. aaru.edu.jo Incomplete digestion can lead to low recoveries due to the formation of insoluble compounds. aaru.edu.jo
Microwave-assisted acid digestion is a common method for decomposing sample matrices. pan.plca.gov A mixture of nitric acid and hydrochloric acid (aqua regia) or nitric acid and hydrofluoric acid may be required for complete recovery of antimony from certain matrices like soil. ffi.noresearchgate.net The use of closed vessels during digestion is recommended to prevent the loss of volatile antimony species. inorganicventures.com For organic matrices, digestion in hot, concentrated sulfuric acid followed by the addition of hydrogen peroxide can be effective. inorganicventures.com
Table 3: Spectrometric Methods for Antimony Determination
| Method | Principle | Sample Type | Key Features |
| ICP-MS | Ionization in plasma followed by mass-to-charge ratio separation. aaru.edu.jo | Liquid, digested solids | High sensitivity, low detection limits, suitable for speciation with chromatography. mdpi.commdpi.com |
| AAS/GFAAS | Absorption of light by free atoms in the gaseous state. conicet.gov.arconicet.gov.arresearchgate.net | Liquid, digested solids, direct solids | Good sensitivity, HR-CS GFAAS offers excellent background correction. conicet.gov.arconicet.gov.arresearchgate.net |
| XRF | Emission of characteristic X-rays after excitation. aip.org | Solid | Non-destructive, requires minimal sample preparation. aip.org |
X-ray Absorption Spectroscopy (EXAFS) for Antimony Speciation and Local Structure in Materials
X-ray Absorption Spectroscopy (XAS), particularly the Extended X-ray Absorption Fine Structure (EXAFS) region, is a powerful tool for determining the speciation and local atomic environment of antimony in various materials, including solids and solutions. amazonaws.comosti.govcambridge.org EXAFS can provide information on the oxidation state, coordination number, and distances to neighboring atoms. researchgate.netnih.gov
X-ray Absorption Near-Edge Structure (XANES), the region closer to the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. researchgate.netnih.govrsc.orgrsc.org By analyzing the XANES spectra, it is possible to distinguish between Sb(III) and Sb(V). researchgate.netnih.gov For instance, in polyethylene (B3416737) terephthalate (B1205515) (PET) bottles, XANES has been used to show that Sb(III) is partially oxidized to Sb(V). researchgate.netnih.gov
The EXAFS region provides detailed information about the local structure around the antimony atom. Analysis of the EXAFS oscillations can reveal the type of neighboring atoms (e.g., oxygen, sulfur, or other antimony atoms) and their distances from the central antimony atom. amazonaws.comharvard.edu This technique has been used to study the coordination of antimony in materials like PET, where it was found to be coordinated to oxygen atoms rather than existing as Sb₂O₃. researchgate.netnih.gov EXAFS has also been instrumental in studying the local structure of antimony in liquid state and in complex materials like Ge-Sb-Te alloys. aip.orgaps.org
Table 4: Information Obtained from XAS for Antimony Analysis
| XAS Technique | Information Provided | Example Application |
| XANES | Oxidation state (e.g., Sb(III) vs. Sb(V)), coordination geometry. researchgate.netnih.govrsc.orgrsc.org | Determining the oxidation state of antimony in PET bottles. researchgate.netnih.gov |
| EXAFS | Coordination number, identity of neighboring atoms, interatomic distances. amazonaws.comharvard.edu | Investigating the local atomic environment of antimony dopants in thin films. harvard.edu |
Environmental Behavior and Transformation of Antimony Hydroxyacetate Glycolate Species
Geochemical Processes Influencing Antimony Hydroxyacetate Fate
The environmental behavior of antimony compounds, including this compound, is largely governed by geochemical factors. pnnl.govnih.gov The mobility of antimony in the environment is significant, particularly under oxidizing conditions. pnnl.gov This mobility has even been utilized in prospecting for ore deposits containing antimony-bearing minerals. pnnl.gov
Key geochemical processes that influence the fate of antimony species include:
Oxidative and Aqueous Dissolution: The primary release of antimony into the environment often occurs through the oxidative dissolution of sulfide (B99878) minerals and subsequent aqueous dissolution. nih.govresearchgate.net
Precipitation and Adsorption: The transformation of mobile forms of antimony is predominantly controlled by precipitation and adsorption processes. nih.gov Oxyhydroxides of iron, manganese, and aluminum are recognized as significant natural sequestrating agents for antimony. nih.gov Antimony can also be immobilized through precipitation with alkali and heavy metals, forming stable mineral phases. nih.gov
pH and Redox Conditions: The speciation and mobility of antimony are strongly dependent on the pH and redox potential (Eh) of the surrounding environment. pnnl.govpan.pl In natural aqueous systems, Sb(V) and Sb(III) are the stable oxidation states under oxidizing and reducing conditions, respectively. pnnl.gov However, the coexistence of both species across a wide range of conditions, contrary to thermodynamic predictions, suggests the influence of other factors like slow reaction kinetics and biological processes. pnnl.gov
While specific thermodynamic data for this compound complexes may be limited in extensive databases, this does not diminish their potential importance in environmental systems. pnnl.gov The lack of such data often indicates a need for further research into their formation and stability constants. pnnl.gov
Adsorption and Desorption Mechanisms of this compound on Environmental Matrices
The interaction of antimony species with environmental matrices like soils and sediments is a critical factor controlling their mobility. Adsorption and desorption are key mechanisms in this process.
Adsorption onto Mineral Surfaces: Iron, aluminum, and manganese oxides, along with clay minerals, are the primary active components in soil that adsorb antimony. ykcs.ac.cn Iron oxides such as goethite, hematite (B75146), and ferrihydrite can bind a significant proportion of antimony in soil. ykcs.ac.cn The adsorption behavior is complex and depends on factors like mineral crystal planes and antimony concentration. ykcs.ac.cn
Influence of pH: The adsorption of antimony is significantly influenced by pH. For instance, the adsorption of Sb(V) onto mineral surfaces is more significant under acidic conditions and decreases as the pH becomes more alkaline. pnnl.gov This is because at high pH, most soil surfaces have a negative charge, which repels the anionic Sb(V) species, Sb(OH)6-. pnnl.gov In contrast, the adsorption of Sb(III) is less affected by pH changes. ykcs.ac.cn
Adsorption Capacity of Different Minerals: The adsorption capacity for antimony varies among different minerals. Studies have shown the following order of adsorption capacity for both Sb(III) and Sb(V): ferrihydrite > ramsdellite > goethite > hematite > aluminum oxide > kaolinite. ykcs.ac.cn Generally, the adsorption capacity for Sb(III) is greater than for Sb(V) on the same mineral. ykcs.ac.cnmdpi.com
Desorption and Irreversibility: The adsorption of Sb(V) on some soils has been found to be kinetically controlled and largely irreversible. nih.gov This suggests that once adsorbed, antimony can be strongly retained in the soil matrix.
The following table summarizes the maximum adsorption capacities of different soil minerals for Sb(III) and Sb(V).
| Mineral | Adsorption Capacity for Sb(III) (mg/g) | Adsorption Capacity for Sb(V) (mg/g) |
| Ferrihydrite | 101.4 | 55.9 |
| Ramsdellite | 16.52 | 7.58 |
| Goethite | 13.30 | 5.67 |
| Hematite | 5.13 | 3.70 |
| Aluminum oxide | 1.66 | 1.69 |
| Kaolinite | 0.27 | 0.51 |
| Data sourced from a study on the adsorption-deposition behavior of typical minerals on antimony in soil. ykcs.ac.cn |
Redox Transformations of this compound (e.g., Sb(III) to Sb(V) and vice versa)
Redox transformations between the trivalent [Sb(III)] and pentavalent [Sb(V)] states are a cornerstone of antimony's environmental chemistry, significantly impacting its mobility and toxicity. korea.ac.kr this compound contains Sb(III), which can be subject to oxidation.
Oxidation of Sb(III): In oxic environments, Sb(V) is the thermodynamically favored form. researchgate.net The oxidation of Sb(III) to Sb(V) can be facilitated by various oxidants present in the environment, including manganese oxides and reactive oxygen species. mdpi.comnih.gov Studies on other trivalent antimony compounds have shown that oxidation to Sb(V) is evident for inorganic forms. nih.gov However, for trivalent organic antimony compounds, complexing can inhibit this oxidation. nih.gov The oxidation of Sb(III) is considered a detoxification process, as Sb(V) is generally less toxic. frontiersin.org
Reduction of Sb(V): Under reducing conditions, Sb(III) is the dominant species. pnnl.govresearchgate.net The reduction of Sb(V) to Sb(III) can occur, although Sb(V) has been observed to be surprisingly stable even under some reducing conditions. pan.plunige.ch There is no evidence to suggest the reduction of pentavalent antimony compounds to Sb(III) in transformation/dissolution studies. nih.gov
Coexistence of Sb(III) and Sb(V): Despite thermodynamic predictions, Sb(III) and Sb(V) often coexist in natural systems. pnnl.gov This can be attributed to slow redox reaction rates and the influence of biological activity. pnnl.gov For example, Sb(III) has been detected in oxic marine and freshwaters. pnnl.gov
The following table outlines the key redox transformations of antimony in the environment.
| Transformation | Oxidizing/Reducing Conditions | Key Factors |
| Sb(III) → Sb(V) | Oxidizing | Manganese oxides, reactive oxygen species, microbial activity |
| Sb(V) → Sb(III) | Reducing | Microbial activity |
| This table summarizes general antimony redox transformations that would apply to the antimony species derived from this compound. |
Role of Microbial Activity in this compound Speciation and Mobility
Microorganisms play a pivotal role in the biogeochemical cycling of antimony, influencing its speciation, mobility, and bioavailability. nih.govusgs.gov
Microbial Oxidation and Reduction: Bacteria are known to mediate both the oxidation of Sb(III) to Sb(V) and the reduction of Sb(V) to Sb(III). nih.govusgs.gov Some bacteria can even use the energy from these redox reactions to support their growth. nih.gov Microbial Sb(III) oxidation is considered a bioremediation pathway as it transforms the more toxic Sb(III) to the less toxic and more easily immobilized Sb(V). frontiersin.orgnih.gov
Influence on Mobility: Microbial activities can either enhance or decrease the mobility of antimony. For instance, the oxidation of Sb(III) to Sb(V) can lead to increased mobility in alkaline soils due to the anionic nature of Sb(V). pnnl.gov Conversely, microbial reduction of Sb(V) to Sb(III) can decrease mobility in some aquatic environments. nih.gov
Biomethylation: Microorganisms can also transform inorganic antimony into organoantimony compounds through methylation. nih.gov This process can be influenced by the presence of other elements like arsenic. nih.gov
Genes and Enzymes: Recent research has begun to identify the specific genes and enzymes involved in microbial antimony transformations, such as antimonite oxidase. unige.chnih.govrsc.org
Transformation Pathways in Aqueous and Soil Systems
Upon entering aqueous and soil environments, this compound will undergo a series of transformations that determine its ultimate fate.
Hydrolysis and Dissolution: In aqueous systems, antimony compounds hydrolyze. ug.edu.gh this compound, being a trivalent organic antimony compound, will dissolve and release antimony species into the water. nih.gov
Transformation in Soil: In soil, the fate of antimony is largely controlled by its chemical speciation and interactions with soil components like iron and manganese oxyhydroxides. rsc.org The mobility of antimony can decrease over time due to aging processes, leading to an increase in the residual fraction that is strongly bound to the soil. nih.gov Soil pH is a key factor influencing this mobility. nih.gov
Aqueous Systems: In aqueous environments, the primary inorganic species are Sb(III) and Sb(V), with Sb(V) being more soluble and Sb(III) being more toxic. ug.edu.gh The release of antimony from sources like antimony-bearing ores is often a result of the oxidation and dissolution of antimony sulfide minerals. researchgate.net
Influence of Organic Matter: Antimony has been shown to be associated with organic matter in soil, which can influence its speciation and mobility. pan.pl Low molecular weight organic acids can enhance the removal of antimony from soil through dissolution, complexation, and ligand exchange. mdpi.com
Future Research Directions and Emerging Trends
The field of antimony chemistry is poised for significant advancements, with antimony hydroxyacetate and its related compounds at the forefront of innovative research. Future investigations are trending towards the development of more efficient and environmentally benign catalytic systems, the synthesis of novel materials with unique properties, a deeper mechanistic understanding through computational modeling, enhanced analytical methodologies for environmental monitoring, and a comprehensive understanding of its role in biogeochemical processes.
Q & A
Q. What computational tools predict the reactivity of this compound in novel chemical environments?
- Methodological Guidance :
- Perform density functional theory (DFT) calculations to model Sb–ligand binding energies and hydrolysis pathways .
- Use molecular dynamics (MD) simulations to assess interactions with biomolecules (e.g., proteins, DNA) under physiological conditions .
- Validate predictions with experimental data from XAS or NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
